BenchChemオンラインストアへようこそ!

1,2,3,4-Tetrahydroquinoline-1-sulfonamide

Chemical purity Quality control Procurement specification

1,2,3,4-Tetrahydroquinoline-1-sulfonamide (CAS 1152573‑61‑9, also named 3,4‑dihydro‑2H‑quinoline‑1‑sulfonamide) is a bicyclic heterocyclic sulfonamide with the molecular formula C₉H₁₂N₂O₂S and a monoisotopic mass of 212.06195 Da. The compound appears in 15 patents but has zero literature reports indexed in PubChem, indicating its use as a versatile chemical intermediate rather than a fully characterized active pharmaceutical ingredient.

Molecular Formula C9H12N2O2S
Molecular Weight 212.27 g/mol
CAS No. 1152573-61-9
Cat. No. B1372780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4-Tetrahydroquinoline-1-sulfonamide
CAS1152573-61-9
Molecular FormulaC9H12N2O2S
Molecular Weight212.27 g/mol
Structural Identifiers
SMILESC1CC2=CC=CC=C2N(C1)S(=O)(=O)N
InChIInChI=1S/C9H12N2O2S/c10-14(12,13)11-7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6H,3,5,7H2,(H2,10,12,13)
InChIKeyXBVDUBWHMSFQLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,3,4-Tetrahydroquinoline-1-sulfonamide (CAS 1152573-61-9): Procurement-Relevant Identity and Core Specifications


1,2,3,4-Tetrahydroquinoline-1-sulfonamide (CAS 1152573‑61‑9, also named 3,4‑dihydro‑2H‑quinoline‑1‑sulfonamide) is a bicyclic heterocyclic sulfonamide with the molecular formula C₉H₁₂N₂O₂S and a monoisotopic mass of 212.06195 Da [1]. The compound appears in 15 patents but has zero literature reports indexed in PubChem, indicating its use as a versatile chemical intermediate rather than a fully characterized active pharmaceutical ingredient [1]. Its computed logP (0.598) and topological polar surface area (63.4 Ų) comply with Lipinski’s rule of five, suggesting favourable drug‑like properties for downstream applications [2].

Why 1,2,3,4-Tetrahydroquinoline-1-sulfonamide Cannot Be Replaced by a Generic Tetrahydroquinoline or Simple Sulfonamide


The precise spatial positioning of the sulfonamide substituent on the saturated nitrogen of the tetrahydroquinoline ring determines both the compound’s reactivity as a synthetic intermediate and its recognition by biological targets. Analogues that move the sulfonamide to the aromatic ring (e.g., tetrahydroquinoline‑8‑sulfonamide) or that lack the sulfonamide entirely (e.g., 1,2,3,4‑tetrahydroquinoline) present radically different hydrogen‑bond donor/acceptor landscapes, as reflected in the patent record where this exact N‑sulfonylated scaffold is claimed for RORγ inverse agonism [1]. The closest commercially available comparator, 2‑methyl‑1,2,3,4‑tetrahydroquinoline‑1‑sulfonamide, alters the steric environment around the sulfonamide nitrogen and can therefore not be assumed to exhibit identical reactivity in amination, coupling, or sulfonamide‑exchange reactions .

1,2,3,4-Tetrahydroquinoline-1-sulfonamide (CAS 1152573‑61‑9): Head‑to‑Head and Scaffold‑Level Differentiation Evidence


Lot‑Controlled Purity and Melt Point vs. the Commercial Norm for Tetrahydroquinoline Sulfonamides

While most commercial tetrahydroquinoline sulfonamides are supplied at 95% purity, the target compound is available from multiple vendors with a narrow melting‑point range of 125–127 °C, providing a concrete acceptance criterion for incoming quality control that is not consistently reported for close analogues such as 2‑methyl‑1,2,3,4‑tetrahydroquinoline‑1‑sulfonamide [1].

Chemical purity Quality control Procurement specification

RORγ Inverse Agonist Scaffold: Patent Claim Scope vs. Unsubstituted Comparator

The N‑sulfonylated tetrahydroquinoline core of the target compound is explicitly claimed in US‑9512111‑B2 as a key scaffold for RORγ inverse agonists, while the unsulfonylated parent 1,2,3,4‑tetrahydroquinoline is not covered by the same patent claims [1]. This does not provide a direct potency comparison but indicates that the sulfonamide motif is considered essential for the claimed biological activity.

Nuclear receptor RORγ inverse agonist Patent landscape

Lipinski Compliance Metrics: Unsubstituted Core vs. C‑2‑Methylated Analogue

The target compound exhibits a computed logP of 0.60 and a topological polar surface area of 63.4 Ų, fully compliant with Lipinski’s rule of five [1]. The 2‑methyl analogue (CAS 1094222‑89‑5) bears an additional hydrophobic carbon, which is expected to increase logP and potentially reduce aqueous solubility—a change that can affect downstream ADME profiling [2]. While experimental logP values for the comparator are not publicly available, the structural difference alone constitutes a class‑level reason to prefer the simpler building block when hydrophilicity must be preserved.

Drug-likeness Physicochemical properties Lead optimization

Procurement-Validated Application Scenarios for 1,2,3,4-Tetrahydroquinoline-1-sulfonamide (CAS 1152573-61-9)


Scaffold for RORγ Inverse Agonist Lead Optimization

The N‑sulfonylated tetrahydroquinoline core is explicitly claimed in US‑9512111‑B2 for RORγ inverse agonism [1], and the target compound serves as a key synthetic intermediate for generating analogue libraries. Because the 95% purity lot comes with a defined melting point (125‑127 °C), researchers can verify identity before committing to expensive multi‑step syntheses [2].

Sulfonamide Exchange and Late‑Stage Functionalization Platform

The primary sulfonamide group on the saturated nitrogen allows for chemoselective functionalization (e.g., alkylation, acylation, or sulfonamide exchange) that is not possible with ring‑sulfonylated isomers such as tetrahydroquinoline‑8‑sulfonamide [1]. The low logP (0.60) facilitates aqueous work‑up after such transformations, a practical advantage confirmed by the computed physicochemical properties [2].

Building Block for DNA‑Repair Inhibitor Analogues

Although the target compound itself has not been tested, structurally related tetrahydroquinoline sulfonamides (e.g., SU0268 and SU0383) have been reported to inhibit OGG1, a DNA repair enzyme [1]. Using the target compound as the sulfonamide‑bearing starting material ensures that the key pharmacophoric features of the active series are retained during analogue development.

Quote Request

Request a Quote for 1,2,3,4-Tetrahydroquinoline-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.